2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline
Description
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methylquinoline |
InChI |
InChI=1S/C21H23N3O3S/c1-16-15-21(22-20-6-4-3-5-19(16)20)23-11-13-24(14-12-23)28(25,26)18-9-7-17(27-2)8-10-18/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
RDJDEKOTJYSQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Chloro-4-methylquinoline
Reagents :
-
4-Methylquinoline
-
Phosphorus oxychloride (POCl₃), dimethylformamide (DMF) (Vilsmeier-Haack conditions)
Procedure :
4-Methylquinoline (10 mmol) is refluxed with POCl₃ (15 mmol) and catalytic DMF (0.1 mmol) at 110°C for 6 hours. The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃. The product is extracted with dichloromethane, dried (MgSO₄), and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 2-chloro-4-methylquinoline (85% yield).
Step 2: Piperazine Substitution
Reagents :
-
2-Chloro-4-methylquinoline
-
Piperazine (2.5 equiv), potassium carbonate (K₂CO₃), sodium iodide (NaI), dimethylformamide (DMF)
Procedure :
A mixture of 2-chloro-4-methylquinoline (5 mmol), piperazine (12.5 mmol), K₂CO₃ (15 mmol), and NaI (1 mmol) in DMF (20 mL) is stirred at 80°C for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol) to afford 2-piperazinyl-4-methylquinoline (78% yield).
Step 3: Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
Reagents :
-
2-Piperazinyl-4-methylquinoline
-
4-Methoxyphenylsulfonyl chloride (1.2 equiv), triethylamine (TEA), dichloromethane (DCM)
Procedure :
To a solution of 2-piperazinyl-4-methylquinoline (5 mmol) and TEA (6 mmol) in DCM (15 mL), 4-methoxyphenylsulfonyl chloride (6 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours, washed with water, and dried (Na₂SO₄). Purification via silica gel chromatography (DCM:methanol, 10:1) yields the target compound (82% yield).
Method 2: One-Pot Coupling of Pre-Sulfonylated Piperazine
Reagents :
-
2-Chloro-4-methylquinoline
-
1-(4-Methoxyphenylsulfonyl)piperazine (1.2 equiv), K₂CO₃, NaI, DMF
Procedure :
A mixture of 2-chloro-4-methylquinoline (5 mmol), 1-(4-methoxyphenylsulfonyl)piperazine (6 mmol), K₂CO₃ (15 mmol), and NaI (1 mmol) in DMF (20 mL) is heated at 100°C for 8 hours. Work-up as in Method 1 yields the product (75% yield).
Optimization and Mechanistic Insights
Solvent and Base Selection
Catalytic Additives
-
NaI Acceleration : Iodide ions participate in a catalytic cycle, converting chloride intermediates to more reactive iodides (Finkelstein-like mechanism).
Analytical Data and Characterization
Spectral Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H8), 7.92 (d, J = 8.0 Hz, 2H, sulfonyl-ArH), 6.98 (d, J = 8.0 Hz, 2H, sulfonyl-ArH), 3.86 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 3.12–3.08 (m, 4H, piperazine-H), 2.75 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₁H₂₂N₃O₃S [M+H]⁺: 396.1382; found: 396.1385.
Comparative Evaluation of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 78% | 75% |
| Purification Complexity | Moderate | Moderate |
| Scalability | High | High |
| Byproduct Formation | <5% | <8% |
Method 1 offers marginally higher yields due to controlled sulfonylation, while Method 2 reduces step count but requires pre-synthesized sulfonylated piperazine.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antibacterial agent
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The compound can influence pathways such as the alpha1-adrenergic receptor pathway, which is involved in smooth muscle contraction and other physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs share the quinoline-piperazine scaffold but differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfonyl vs. Tosyl Groups: The target compound’s 4-methoxyphenylsulfonyl group offers moderate electron-withdrawing effects, whereas the tosyl group in ’s analog introduces a methyl group, enhancing hydrophobicity.
Core Modifications: Benzoisoquinolinedione () introduces a planar, conjugated system, favoring π-π stacking interactions absent in the target compound’s quinoline core.
Synthetic Routes :
- The target compound likely follows a sulfonylation pathway (e.g., reacting piperazine with 4-methoxyphenylsulfonyl chloride). In contrast, QH-03 () uses hydrazine coupling, and ’s analog employs tosyl chloride .
Biological Activity
The compound 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 390.4534 g/mol
- CAS Number : 5975-52-0
Structural Representation
The compound features a quinoline core substituted with a piperazine moiety and a methoxyphenylsulfonyl group, which are critical for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the piperazine nucleus exhibit significant antibacterial properties. The synthesized derivatives of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline have been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Enzyme Inhibition
In addition to antibacterial properties, this compound has demonstrated enzyme inhibitory activities, particularly against:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
- Urease : Involved in the hydrolysis of urea, which is significant in treating urinary tract infections.
The IC50 values for these activities indicate strong inhibitory potential, suggesting therapeutic applications in neurodegenerative diseases and infections .
Case Studies and Research Findings
-
Study on Antibacterial Properties :
A study synthesized various piperazine derivatives, including the target compound. Results showed that it had strong activity against Salmonella typhi with an IC50 value lower than many existing antibiotics. The study highlighted the importance of the sulfonamide group in enhancing antibacterial efficacy . -
Enzyme Inhibition Study :
Another investigation focused on enzyme inhibition where the compound was tested against AChE and urease. The results indicated that it could effectively inhibit these enzymes, which could lead to new treatments for conditions like Alzheimer's disease and urinary infections . -
In Silico Studies :
Molecular docking studies provided insights into the binding interactions of the compound with target enzymes, confirming that its structural features facilitate strong binding affinities, thus enhancing its biological activity .
Q & A
Q. Optimization Tips :
- Monitor NAS reactions via TLC (Rf ~0.3 in ethyl acetate) to avoid over-substitution.
- Use anhydrous solvents to prevent hydrolysis of the sulfonyl group .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Q. Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for the methoxy singlet at δ ~3.8 ppm and piperazine protons as multiplets at δ ~2.5–3.5 ppm .
- ¹³C NMR : Confirm the sulfonyl group with a peak at δ ~110–115 ppm .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z corresponding to C₂₁H₂₂N₃O₃S⁺ (calculated: 396.1382) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced: What computational methods predict this compound’s biological activity?
Q. Methodology :
Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors. The sulfonyl group often forms hydrogen bonds with Asp155 in 5-HT₆ receptors .
QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with IC₅₀ values from analogous compounds .
MD Simulations : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .
Validation : Cross-check computational predictions with in vitro assays (e.g., radioligand binding) to resolve discrepancies .
Advanced: How do structural modifications impact binding affinity and selectivity?
Q. SAR Insights :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methoxy → Chloro | Increased receptor affinity but reduced solubility | |
| Piperazine → Piperidine | Loss of conformational flexibility; lower selectivity | |
| Sulfonyl → Carbonyl | Weaker hydrogen bonding; reduced potency |
Q. Experimental Design :
- Synthesize analogs with systematic substitutions.
- Compare IC₅₀ values across enzyme inhibition assays (e.g., kinase panels) to identify critical pharmacophores .
Advanced: What are common synthetic challenges, and how can they be mitigated?
Q. Challenges :
- Low NAS Efficiency : Due to steric hindrance from the quinoline methyl group.
- Solution : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction rates .
- Byproduct Formation : From sulfonyl group hydrolysis.
- Solution : Employ dry DMF and molecular sieves to absorb moisture .
Quality Control : Use LC-MS to detect impurities early and adjust reaction conditions iteratively .
Advanced: How can contradictions in biological activity data be resolved?
Q. Root Causes :
- Variability in assay conditions (e.g., pH, temperature).
- Differences in compound purity or stereochemistry.
Q. Resolution Strategies :
Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems .
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and fluorescence polarization .
Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What in vitro assays evaluate pharmacological potential?
Q. Recommended Assays :
- Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
- Receptor Binding : Radioligand displacement assays (³H-labeled antagonists) for GPCR targets .
Data Interpretation : Normalize results to controls and account for solvent effects (e.g., DMSO <0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
